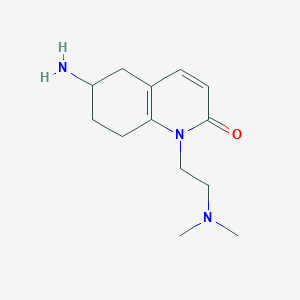![molecular formula C12H18N2O B8109466 7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8109466.png)
7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound featuring a pyrrole ring attached to an octahydrocyclopenta[b][1,4]oxazine structure[_{{{CITATION{{{_1{Novel 7-(1H-pyrrol-1-yl)spirochromeno[4,3-b]quinoline-6,1 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine typically involves multi-step organic reactions. One common approach is the reaction of 1H-pyrrole with an appropriate aldehyde or ketone, followed by cyclization and reduction steps to form the octahydrocyclopenta[b][1,4]oxazine ring[_{{{CITATION{{{1{Novel 7-(1H-pyrrol-1-yl)spirochromeno[4,3-b]quinoline-6,1 ...[{{{CITATION{{{_2{Pyrrolopyrazine derivatives: synthetic approaches and biological ...](https://link.springer.com/article/10.1007/s00044-021-02792-9).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The process would be optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of pyrrole derivatives.
Reduction: Reduction products may include various cyclic amines.
Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine has shown potential as a bioactive molecule. It can be used to study biological processes and develop new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, including potential applications in drug development. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which 7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine exerts its effects involves interactions with specific molecular targets. The pyrrole ring can bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain pyrrole and pyrazine rings and exhibit various biological activities.
Imidazole-containing compounds: These compounds have similar heterocyclic structures and are known for their therapeutic potential.
Uniqueness: 7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine stands out due to its specific structural features and potential applications in different fields. Its unique combination of rings and functional groups makes it distinct from other similar compounds.
Properties
IUPAC Name |
7-(pyrrol-1-ylmethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-7-14(6-1)9-10-3-4-11-12(10)15-8-5-13-11/h1-2,6-7,10-13H,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMLLTCZMBQSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN3C=CC=C3)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide](/img/structure/B8109386.png)
![1-[(6-methylpyridin-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-one](/img/structure/B8109394.png)
![1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8109410.png)
![rel-(4aR,7aR)-4-((2-methylthiazol-4-yl)methyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8109431.png)
![N-(Thiophen-2-ylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B8109441.png)
![1-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8109442.png)
![2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8109450.png)
![2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8109454.png)

![N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B8109462.png)
![1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea](/img/structure/B8109463.png)
![2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8109476.png)
![N-Isopropyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B8109487.png)
![13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one](/img/structure/B8109494.png)
